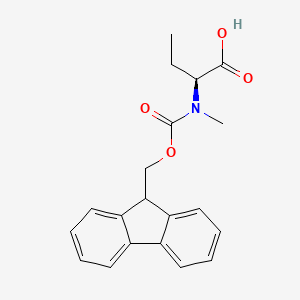

Fmoc-N-methyl-L-2-aminobutyric acid

説明

Fmoc-N-methyl-L-2-aminobutyric acid: is a derivative of the amino acid L-2-aminobutyric acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process .

作用機序

Target of Action

Fmoc-N-methyl-L-2-aminobutyric acid is a modified amino acid that primarily targets the formation of peptides and proteins . It is used as a building block in peptide synthesis, particularly in the creation of stable peptide sequences .

Mode of Action

The mode of action of this compound involves the formation of a covalent bond between the compound and the target molecule . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which is frequently used as a protecting group for amines .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to peptide synthesis. The compound plays a crucial role in the formation of peptides, influencing the assembly of building blocks in the peptide chain . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .

Pharmacokinetics

It is known that the fmoc group is rapidly removed by base, and piperidine is usually preferred for fmoc group removal .

Result of Action

The result of the action of this compound is the successful synthesis of peptides. The compound’s ability to form a covalent bond with the target molecule and its role as a protecting group for amines facilitate the assembly of peptide chains .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored below +30°C . Moreover, the reaction introducing the Fmoc group should be conducted in a well-ventilated environment to avoid direct exposure for a long time .

生化学分析

Biochemical Properties

It is known that Fmoc-protected amino acids, such as Fmoc-N-methyl-L-2-aminobutyric acid, play a crucial role in peptide synthesis . They interact with various biomolecules during the synthesis process .

Cellular Effects

It is known that Fmoc-protected amino acids are crucial in peptide synthesis, which is a fundamental cellular process .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Temporal Effects in Laboratory Settings

It is known that Fmoc-protected amino acids are widely used in peptide synthesis, which is a time-dependent process .

Metabolic Pathways

It is known that Fmoc-protected amino acids are involved in the process of peptide synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-methyl-L-2-aminobutyric acid typically involves the protection of the amino group of L-2-aminobutyric acid with the Fmoc group. This can be achieved by reacting L-2-aminobutyric acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

化学反応の分析

Types of Reactions: Fmoc-N-methyl-L-2-aminobutyric acid primarily undergoes deprotection reactions to remove the Fmoc group. This is typically achieved using a base such as piperidine in a solvent like N,N-dimethylformamide (DMF) .

Common Reagents and Conditions:

Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.

Protection: Fmoc-Cl in the presence of a base like sodium bicarbonate.

Major Products Formed:

Deprotection: The major product is the free amino acid, L-2-aminobutyric acid.

Protection: The major product is this compound.

科学的研究の応用

Chemistry: Fmoc-N-methyl-L-2-aminobutyric acid is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .

Medicine: this compound is used in the synthesis of peptide-based therapeutics, which are used to treat various diseases, including cancer and infectious diseases .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .

類似化合物との比較

- Fmoc-L-2-aminobutyric acid

- Fmoc-N-methyl-L-leucine

- Fmoc-N-methyl-L-alanine

Uniqueness: Fmoc-N-methyl-L-2-aminobutyric acid is unique due to the presence of the N-methyl group, which can influence the steric and electronic properties of the amino acid. This can affect the overall conformation and stability of the synthesized peptides, making it a valuable tool in the design of peptide-based drugs and materials .

生物活性

Fmoc-N-methyl-L-2-aminobutyric acid is a modified amino acid that plays a crucial role in peptide synthesis and biological research. Its unique structure, which includes an Fmoc (fluorenylmethyloxycarbonyl) protecting group and a methylated amine, enhances its utility in the study of protein interactions and the development of peptide-based therapeutics. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.

The synthesis of this compound typically involves the protection of the amino group of L-2-aminobutyric acid with the Fmoc group. This can be achieved through reactions with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate in organic solvents such as dioxane. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient incorporation into peptide sequences.

Key Reactions:

- Protection: Fmoc-Cl + L-2-aminobutyric acid → this compound

- Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group, yielding free amino acids for further reactions.

This compound primarily functions as a building block in peptide synthesis. Its N-methylation alters the steric and electronic properties of peptides, which can significantly influence their biological activity. The compound's mode of action includes:

- Covalent Bond Formation: It forms stable covalent bonds with target molecules during peptide assembly.

- Influence on Peptide Folding: The presence of the N-methyl group can affect the conformation and stability of peptides, impacting their interaction with biological targets .

Biological Applications

This compound has several key applications in biological research:

- Peptide Synthesis:

- Protein-Protein Interactions:

- Therapeutic Development:

- Antimicrobial Activity:

Research Findings

Recent studies highlight the versatility and significance of this compound in various research contexts:

Case Studies

-

Inhibition of α-Synuclein Aggregation:

A study utilized N-methylated peptides derived from α-synuclein to inhibit its aggregation, showcasing their potential as therapeutic agents for neurodegenerative diseases . -

Antimicrobial Peptide Development:

Research demonstrated that peptides synthesized with this compound exhibited significant antimicrobial activity, providing insights into new antibiotic strategies against resistant bacteria .

特性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-18(19(22)23)21(2)20(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,3,12H2,1-2H3,(H,22,23)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNLTUKBCCEZSD-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。